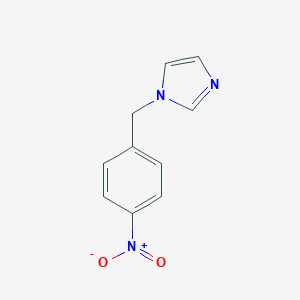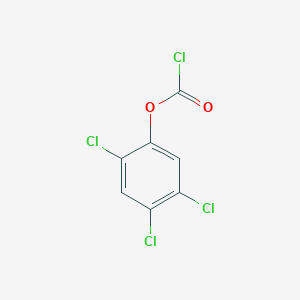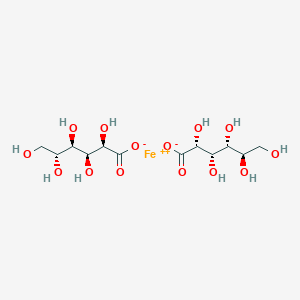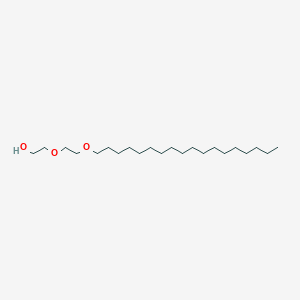
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione, also known as juglone, is a natural organic compound found in the leaves, bark, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, antifungal, and anti-inflammatory properties. In recent years, juglone has gained attention in scientific research for its potential applications in various fields.
作用机制
Juglone exerts its biological effects through various mechanisms, including the inhibition of enzymes involved in cancer cell growth and the induction of apoptosis, or programmed cell death. Juglone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism and promoting cellular survival.
Biochemical and Physiological Effects:
Juglone has been shown to have various biochemical and physiological effects on the body. It has been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties. Juglone has also been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
Juglone has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized and purified. It also exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions used.
未来方向
There are several future directions for research on 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. One area of interest is its potential as a therapeutic agent for cancer. Juglone has been shown to exhibit anticancer effects in various types of cancer cells, and further research is needed to determine its efficacy and safety in animal and human studies. Another area of interest is its potential as a natural herbicide in agriculture. Juglone has been shown to be effective in controlling weeds and pests, and further research is needed to optimize its use and minimize its impact on the environment. Additionally, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione's ability to remove heavy metals from contaminated soil and water makes it a potential tool for environmental remediation. Further research is needed to determine its effectiveness and feasibility in real-world applications.
合成方法
Juglone can be synthesized through the oxidation of juglansin, a natural compound found in the black walnut tree. The process involves the use of potassium permanganate and sulfuric acid to oxidize juglansin, resulting in the formation of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione. The synthesis method has been optimized to increase the yield of 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione and reduce the production of unwanted byproducts.
科学研究应用
Juglone has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been shown to exhibit anticancer, antidiabetic, and neuroprotective effects. In agriculture, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been used as a natural herbicide to control weeds and pests. In environmental science, 6-Acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione has been studied for its potential to remove heavy metals from contaminated soil and water.
属性
CAS 编号 |
15254-72-5 |
|---|---|
分子式 |
C13H10O7 |
分子量 |
278.21 g/mol |
IUPAC 名称 |
6-acetyl-5,7,8-trihydroxy-2-methoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10O7/c1-4(14)7-11(17)8-5(15)3-6(20-2)10(16)9(8)13(19)12(7)18/h3,17-19H,1-2H3 |
InChI 键 |
GEOIFUNYZMDHEN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
规范 SMILES |
CC(=O)C1=C(C2=C(C(=C1O)O)C(=O)C(=CC2=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















